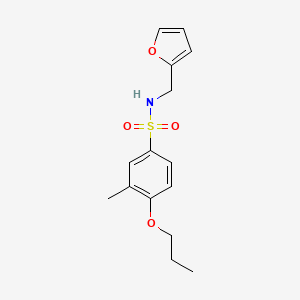
N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with the N-(furan-2-ylmethyl) structure are often used in the synthesis of various pharmaceuticals and bioactive molecules . They typically contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, attached to a benzene ring via a sulfonamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of furan with an appropriate amine to form the N-(furan-2-ylmethyl) group, followed by coupling with a benzene derivative . The exact conditions and reagents used can vary depending on the specific compound being synthesized .
Molecular Structure Analysis
The molecular structure of these compounds typically involves a furan ring attached to a benzene ring via a sulfonamide group . The exact structure can vary depending on the specific substituents present on the benzene ring .
Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including reactions with ketenes to form amides and esters . They can also participate in coupling reactions with other aromatic compounds .
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide, have been found to have significant antibacterial activity . These compounds have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has led to an urgent need to find new antimicrobial compounds with distinct mechanisms of action .
Synthesis of Useful Amines
Bio-based furanic oxygenates, such as N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide, can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . This process requires catalysts with specific structures and functions to achieve satisfactory yields of target amines .
Therapeutic Advantages
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . As N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide is a furan derivative, it may also possess these therapeutic properties.
Heterogeneous Catalysis
N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide, as a bio-based furanic oxygenate, can be used in heterogeneous catalysis . The structure–activity relationship is particularly important in this field, which would be helpful for the development of more efficient and stable heterogeneous catalysts .
Synthesis of Novel Derivatives
N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide can be used as a starting material for the synthesis of novel derivatives . For example, twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were synthesized .
X-ray Diffraction Experiments
N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide and its derivatives can be used in X-ray diffraction experiments . This can provide valuable information about the crystal structure of the compounds .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-3-8-20-15-7-6-14(10-12(15)2)21(17,18)16-11-13-5-4-9-19-13/h4-7,9-10,16H,3,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDTYYGCHOZTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-methyl-4-propoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2548675.png)
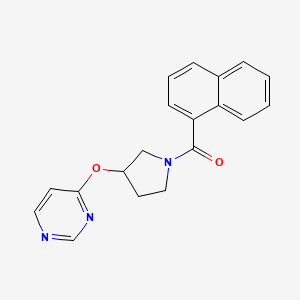
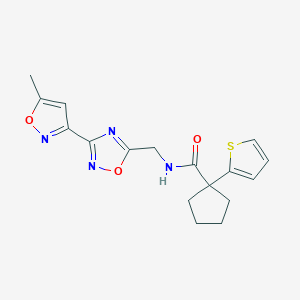
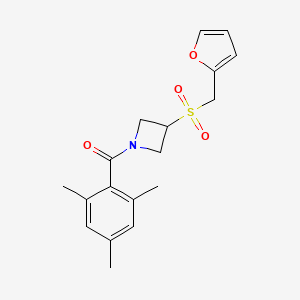
![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)
![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)
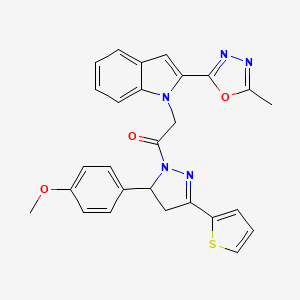
![2-(4-chlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2548687.png)